2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O2/c1-3-10(12)11(15)14-6-4-13(5-7-14)8-9-16-2/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAQGIKPVBFREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CCOC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one is the alpha1-adrenergic receptor . This receptor is a class of G-protein-coupled receptors (GPCRs) and is a significant target for various neurological conditions treatment.
Mode of Action
This compound interacts with its target, the alpha1-adrenergic receptor, resulting in changes in the receptor’s activity. The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. They are also associated with numerous neurodegenerative and psychiatric conditions.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, influence its bioavailability. In silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to changes in the activity of these receptors, potentially affecting various neurological conditions.
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with these enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their efficacy and toxicity. Additionally, this compound has shown affinity for binding to certain receptor proteins, indicating its potential role in modulating biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. Studies have shown that this compound can influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. This compound has also been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes, such as acetylcholinesterase, which plays a role in neurotransmission. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound has been shown to bind to DNA, potentially affecting gene expression and leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell proliferation and differentiation. These temporal effects highlight the importance of controlled experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and memory in rodents, likely due to its interaction with neurotransmitter systems. At higher doses, the compound can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects underscore the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, potentially influencing metabolic flux and metabolite levels. The compound’s metabolism also involves conjugation reactions, such as glucuronidation, which facilitate its excretion from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion, and it may also be actively transported by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound tends to accumulate in the liver and brain, suggesting its potential impact on these organs.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. In the nucleus, the compound can bind to DNA and influence gene expression, while in the cytoplasm, it can interact with enzymes and other proteins. The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
Biological Activity
2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's structure suggests it may interact with various biological targets, particularly in the central nervous system and cancer treatment.
- Chemical Formula : C12H18ClN3O
- Molecular Weight : 257.74 g/mol
- CAS Number : 2098082-66-5
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study on a related compound demonstrated potent activity against HepG2 liver cancer cells, with an IC50 ranging from 6.92 to 8.99 μM, suggesting potential for similar efficacy in related structures .
The biological activity of this compound may involve:
- Inhibition of Cell Proliferation : Similar piperazine derivatives have shown the ability to arrest the cell cycle at the S phase, leading to increased apoptosis in cancer cells .
- Mitochondrial Dysfunction : Compounds in this class may induce apoptosis through mitochondrial pathways, as indicated by changes in mitochondrial membrane potential and activation of caspase cascades .
Study 1: Antitumor Effects
A study published in Cancer Letters investigated a piperazine derivative's effects on various cancer cell lines. The results indicated that treatment led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing antitumor activity.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| IMB-1406 | HepG2 | 6.92 | Apoptosis via mitochondrial dysfunction |
| Similar Compound | MCF7 | 8.00 | Cell cycle arrest at S phase |
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of piperazine derivatives, including this compound. The findings suggested that these compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Butanone vs. Ethanone Backbone: The longer carbon chain in butanone derivatives may influence pharmacokinetics by altering binding kinetics or metabolic pathways.
Preparation Methods
Preparation of 4-(2-methoxyethyl)piperazine Intermediate
The 4-(2-methoxyethyl)piperazine moiety is generally prepared by alkylation of piperazine with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions.
- Reaction conditions : Typically carried out in polar aprotic solvents such as N,N-dimethylformamide or toluene.
- Base : Organic bases like triethylamine or inorganic bases such as sodium carbonate are used to scavenge the released acid.
- Temperature : Moderate heating (50–100°C) facilitates substitution.
This step yields the 4-(2-methoxyethyl)piperazine intermediate, which is isolated or used directly in the next step.
Synthesis of this compound
This key step involves the nucleophilic substitution of a halogenated butanone derivative (e.g., 2-chlorobutanoyl chloride or 2-chlorobutanone) with the 4-(2-methoxyethyl)piperazine intermediate.
- Halogenated ketone precursor : 2-chlorobutanone or its acid chloride derivative.
- Nucleophile : The secondary amine nitrogen on the piperazine ring.
- Solvent : Aprotic solvents such as toluene, benzene, or N,N-dimethylformamide are preferred for solubility and reaction control.
- Base : Organic bases such as diisopropylethylamine or triethylamine are used to neutralize the acid formed during the reaction.
- Temperature : The reaction is typically conducted at 80–130°C to ensure completion without decomposition.
The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the halogenated butanone, displacing the halogen and forming the ketone linkage.
Representative Reaction Conditions and Yields
| Step | Reactants | Conditions | Solvent | Base | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Piperazine + 2-methoxyethyl chloride | Stirring, alkylation | DMF or toluene | Triethylamine or Na2CO3 | 50–100 | 70–85 | Alkylation of piperazine nitrogen |
| 2 | 4-(2-methoxyethyl)piperazine + 2-chlorobutanone | Nucleophilic substitution | Toluene, DMF | Diisopropylethylamine | 80–130 | 60–75 | Formation of substituted butanone ketone |
Supporting Research Findings
Patent literature (WO1992001679A1) describes related piperazine substitution reactions where halogenated ketones are reacted with substituted piperazines under controlled conditions with organic or inorganic bases, yielding high-purity products suitable for pharmaceutical applications.
Synthetic process patents (WO2009057133A2) emphasize the use of bases like sodium carbonate or diisopropylethylamine and solvents such as toluene or DMF, with reaction temperatures ranging from 15°C to 145°C, optimizing cyclization and substitution reactions analogous to the preparation of substituted piperazines and their ketone derivatives.
Academic studies on nucleophilic substitution on piperazine derivatives confirm that the reaction of halogenated ketones with substituted piperazines proceeds efficiently under mild heating in aprotic solvents, with organic bases facilitating the deprotonation and neutralization steps.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Alkylation of piperazine | Piperazine + 2-methoxyethyl halide | Base, aprotic solvent, 50–100°C | 4-(2-methoxyethyl)piperazine |
| Nucleophilic substitution | 4-(2-methoxyethyl)piperazine + 2-chlorobutanone | Base, aprotic solvent, 80–130°C | This compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
